2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide
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Overview
Description
2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide is a chemical compound with the CAS Number: 1094453-02-7 . It has a molecular weight of 230.24 . The compound is usually in powder form .
Physical And Chemical Properties Analysis
2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide is a powder at room temperature . It has a molecular weight of 230.24 .Scientific Research Applications
- Field : Organic Chemistry
- Application : 2,3-Dihydro-1,4-benzodioxine is used in the synthesis of enantiomerically enriched 1,4-benzodioxanes containing alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position .
- Method : The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels . Excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .
- Results : The process resulted in excellent enantioselectivities of up to 99:1 er .
- Field : Medicinal Chemistry
- Application : 2,3-Dihydro-1,4-benzodioxine is used in the synthesis of analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor .
- Method : The configuration of the two diastereomers 2 S - (1 R -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine and 2 S - (1 S -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine was assigned by means of molecular modeling 1 H and 2D Nuclear Overhauser Effect NMR techniques .
- Results : The precise configuration of molecules is a crucial determinant of their pharmacological properties .
- Field : Medicinal Chemistry
- Application : 2,3-Dihydro-1,4-benzodioxines are useful for the treatment of inflammatory diseases such as asthma and arthritis .
- Method : The 2,3-dihydro-1,4-benzodioxin core has been developed for the synthesis of inhibitors of 5-lipoxygenase .
- Results : These 2,3-dihydro-1,4-benzodioxines are useful for the treatment of inflammatory diseases .
Enantioselective Synthesis
Pharmaceutical Research
Inflammatory Diseases Treatment
- Field : Medicinal Chemistry
- Application : 2,3-Dihydro-1,4-benzodioxine is used in the synthesis of analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor .
- Method : The configuration of the two diastereomers 2 S - (1 R -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine and 2 S - (1 S -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine was assigned by means of molecular modeling 1 H and 2D Nuclear Overhauser Effect NMR techniques .
- Results : The precise configuration of molecules is a crucial determinant of their pharmacological properties .
Synthesis of Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor Analogs
Laboratory Chemicals
- Field : Organic Chemistry
- Application : 2,3-Dihydro-1,4-benzodioxine is used in the synthesis of enantiomerically enriched 1,4-benzodioxanes containing alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position .
- Method : The starting 1,4-benzodioxines were readily synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels . Excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .
- Results : The process resulted in excellent enantioselectivities of up to 99:1 er .
Enantioselective Synthesis
Laboratory Chemicals
Safety And Hazards
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c9-10-15(11,12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5,10H,3-4,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOZJNBLQHDSPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide |
Citations
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